molecular formula C9H11N B14750440 Bicyclo[3.2.1]oct-2-ene-2-carbonitrile CAS No. 1194-93-0

Bicyclo[3.2.1]oct-2-ene-2-carbonitrile

Cat. No.: B14750440
CAS No.: 1194-93-0
M. Wt: 133.19 g/mol
InChI Key: VYGLDVIPEABEQL-UHFFFAOYSA-N
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Description

Bicyclo[3.2.1]oct-2-ene-2-carbonitrile is a bicyclic nitrile compound characterized by a bridged carbon skeleton with a double bond at the 2-position and a cyano group at the same carbon. Its structure arises from the fusion of two cyclohexane-like rings, resulting in distinct stereochemical and electronic properties.

Properties

CAS No.

1194-93-0

Molecular Formula

C9H11N

Molecular Weight

133.19 g/mol

IUPAC Name

bicyclo[3.2.1]oct-2-ene-2-carbonitrile

InChI

InChI=1S/C9H11N/c10-6-9-4-2-7-1-3-8(9)5-7/h4,7-8H,1-3,5H2

InChI Key

VYGLDVIPEABEQL-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC=C2C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[3.2.1]oct-2-ene-2-carbonitrile can be achieved through several methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by the regioselective cleavage of the obtained tricyclo[3.2.1.02,7]octan-3-one intermediate . Another method includes the double Michael addition of carbon nucleophiles to cyclic dienones .

Industrial Production Methods

While specific industrial production methods for bicyclo[32

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.1]oct-2-ene-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Lithium aluminum hydride (LiAlH_4) is often used for the reduction of nitriles to amines.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction typically produces primary amines.

Scientific Research Applications

Bicyclo[3.2.1]oct-2-ene-2-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which bicyclo[3.2.1]oct-2-ene-2-carbonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Compound Bridge System Molecular Formula Molecular Weight (g/mol) CAS Number
This compound [3.2.1] C₉H₁₁N 133.19 (hypothetical) Not provided
Bicyclo[2.2.2]oct-2-ene-2-carbonitrile [2.2.2] C₉H₁₁N 133.19 3008-13-7
Bicyclo[2.2.1]hept-5-ene-2-carbonitrile [2.2.1] C₈H₉N 119.16 95-11-4
2.2 Reactivity and Stereochemical Outcomes
  • Bicyclo[2.2.2]oct-2-ene-2-carbonitrile: Undergoes Michael addition with pyrrolidine to yield exclusively trans-3-pyrrolidinobicyclo[2.2.2]octane-2-carbonitrile due to steric and thermodynamic preferences. The reaction is stereospecific and reversible under basic conditions .
  • This compound (hypothetical): Expected to exhibit altered stereoselectivity due to its asymmetric bridge.

Table 2: Reaction Outcomes with Pyrrolidine

Compound Major Product Stereoselectivity Mechanism
Bicyclo[2.2.2]oct-2-ene-2-carbonitrile trans-3-pyrrolidino adduct Exclusive Nucleophilic β-attack
This compound Not reported (hypothetical mixture) Likely mixed Steric modulation
Bicyclo[2.2.1]hept-5-ene-2-carbonitrile No reaction observed N/A Steric hindrance
2.3 Thermodynamic and Spectroscopic Data
  • Bicyclo[2.2.2]oct-5-ene-2,2,3,3-tetracarbonitrile (CAS 1017-93-2): Exhibits a standard molar enthalpy of formation (ΔfH°gas) of 551.1 kJ/mol, reflecting stabilization from electron-withdrawing cyano groups .
  • This compound : Predicted to have lower thermal stability than [2.2.2] analogues due to increased ring strain, though experimental data are lacking.
  • Bicyclo[2.2.1]hept-5-ene-2-carbonitrile : NMR spectra show distinct coupling constants (e.g., J = 8–10 Hz for bridgehead protons), indicative of rigid geometry .

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